2-Chloroquinoline-5-carbaldehyde
Overview
Description
2-Chloroquinoline-5-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a quinoline ring system with a chloro substituent at the 2-position and an aldehyde group at the 5-position, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroquinoline-5-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses phosphorus oxychloride and dimethylformamide to form the chloroquinoline ring system. The reaction conditions generally include heating the reactants at 80-90°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-chloroquinoline-5-carboxylic acid.
Reduction: 2-chloroquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroquinoline-5-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Serves as a building block for bioactive molecules with potential therapeutic properties.
Medicine: Investigated for its role in the development of antimalarial, antimicrobial, and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-chloroquinoline-5-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This interaction is crucial in its antimicrobial and anticancer properties, where it disrupts essential biological pathways .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloroquinoline-4-carbaldehyde
- 2-Chloroquinoline-6-carbaldehyde
Comparison: While all these compounds share the quinoline ring system with a chloro substituent, their position of the aldehyde group varies. This positional difference significantly impacts their chemical reactivity and biological activity. 2-Chloroquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which offers distinct advantages in the synthesis of certain heterocyclic compounds and bioactive molecules .
Properties
IUPAC Name |
2-chloroquinoline-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-5-4-8-7(6-13)2-1-3-9(8)12-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVQQHUTDFKDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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